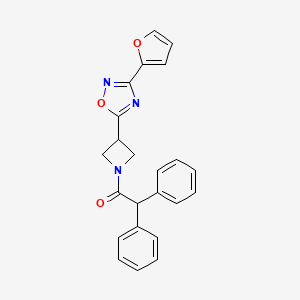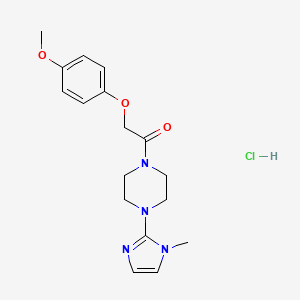![molecular formula C22H21FN2O4S2 B2494058 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide CAS No. 951519-58-7](/img/structure/B2494058.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H21FN2O4S2 and its molecular weight is 460.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pro-apoptotic Effects and Anti-cancer Activity : Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects and anti-cancer activity. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential therapeutic applications in cancer treatment (Cumaoğlu et al., 2015).
Diels–Alder Reactions : N-sulfonyl substituted aza-ortho-xylylenes have been generated and engaged in Diels–Alder reactions, leading to the synthesis of tetrahydroquinoline and quinoline derivatives. This showcases the compound's utility in organic synthesis and the development of novel chemical entities (Consonni et al., 1996).
Antimicrobial Activity : Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been synthesized and displayed significant antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Janakiramudu et al., 2017).
Molecular Interactions and Mechanisms
Protein Kinase C Inhibition : A study introduced a fluorescent protein kinase C inhibitor, demonstrating its utility in tissue experiments by inhibiting the enzyme in a competitive manner, highlighting the compound's potential in research and therapeutic applications related to protein kinase regulation (Hagiwara et al., 1988).
Complexation with Zn2+ : The specific fluorophore complexation with Zn2+ has been studied, indicating applications in developing fluorescent probes for metal ion detection, which could have implications in biological imaging and diagnostics (Coleman et al., 2010).
Mécanisme D'action
Target of action
The compound contains a sulfonyl group attached to a fluorobenzene and a tetrahydroquinoline . These groups are often found in biologically active compounds and can interact with various targets. For example, sulfonyl groups are known to bind to proteins and enzymes, while tetrahydroquinolines have been found in compounds with anti-inflammatory and antimicrobial activities .
Mode of action
The fluorobenzene group could enhance binding affinity and specificity due to its electronegativity and size .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on its structure, it could potentially influence pathways involving the targets of other sulfonyl or tetrahydroquinoline compounds .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors like its solubility, stability, and metabolism. Its logP value of 4.3728 suggests it is relatively lipophilic, which could influence its absorption and distribution .
Result of action
The cellular effects of this compound would depend on its specific targets and mode of action. Given the biological activities associated with similar compounds, it might have potential anti-inflammatory or antimicrobial effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its lipophilicity could affect its ability to cross cell membranes and reach its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-2-6-21(14-16)30(26,27)24-19-10-7-17-5-3-13-25(22(17)15-19)31(28,29)20-11-8-18(23)9-12-20/h2,4,6-12,14-15,24H,3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAJCLINCBLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2493986.png)
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
